Tropatepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropatepine, known by its brand name Lepticur, is an anticholinergic compound primarily used as an antiparkinsonian agent. It is a muscarinic antagonist that helps alleviate symptoms of Parkinson’s disease by blocking the action of acetylcholine, a neurotransmitter involved in muscle movement .
Preparation Methods
Tropatepine can be synthesized from 3-chlorotropane. The synthetic route involves a Grignard reaction between 3-chlorotropane and dibenzo[b,e]thiepin-11(6H)-one, followed by dehydration to produce the olefin, resulting in the formation of this compound . Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and efficacy.
Chemical Reactions Analysis
Tropatepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Tropatepine has several scientific research applications:
Mechanism of Action
Tropatepine exerts its effects by antagonizing muscarinic receptors, specifically blocking the action of acetylcholine. This inhibition reduces the overactivity of cholinergic neurons, which is characteristic of Parkinson’s disease. By blocking these receptors, this compound helps restore the balance of neurotransmitters in the brain, alleviating symptoms such as tremors and muscle stiffness .
Comparison with Similar Compounds
Tropatepine is compared with other muscarinic antagonists like trihexyphenidyl and benztropine. While all these compounds share similar mechanisms of action, this compound is unique in its specific structure and efficacy in treating drug-resistant cataplexy. Other similar compounds include:
Trihexyphenidyl: Another anticholinergic used to treat Parkinson’s disease.
Benztropine: Used for similar indications but with a different chemical structure. This compound’s unique structure and specific receptor affinity make it a valuable option in the treatment of neurological disorders
Properties
CAS No. |
27574-24-9 |
---|---|
Molecular Formula |
C22H23NS |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(1S,5S)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3/t17-,18-/m0/s1 |
InChI Key |
JOQKFRLFXDPXHX-ROUUACIJSA-N |
SMILES |
CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 |
Isomeric SMILES |
CN1[C@H]2CC[C@H]1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 |
Canonical SMILES |
CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 |
Key on ui other cas no. |
27574-24-9 |
Synonyms |
3-dibenzo(b,e)thiepin-11(6H)-ylidene- 1 alpha H,5 alpha H-tropane Lepticur tropatepine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.